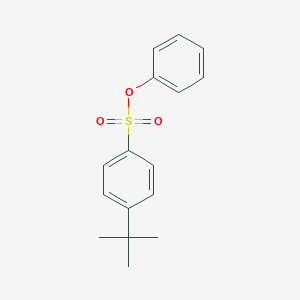

Phenyl 4-tert-butylbenzenesulfonate

Description

Phenyl 4-tert-butylbenzenesulfonate is a sulfonate ester characterized by a benzene ring substituted with a tert-butyl group at the para position, linked to a sulfonate ester functional group (‑SO₃⁻) bound to a phenyl group. The tert-butyl substituent confers significant steric hindrance and lipophilicity, influencing the compound’s solubility, thermal stability, and reactivity. This compound is primarily utilized in industrial applications, such as polymer stabilization, surfactants, and intermediates in organic synthesis due to its robustness under high-temperature conditions and resistance to hydrolysis .

Properties

Molecular Formula |

C16H18O3S |

|---|---|

Molecular Weight |

290.4 g/mol |

IUPAC Name |

phenyl 4-tert-butylbenzenesulfonate |

InChI |

InChI=1S/C16H18O3S/c1-16(2,3)13-9-11-15(12-10-13)20(17,18)19-14-7-5-4-6-8-14/h4-12H,1-3H3 |

InChI Key |

WPOOINGCFSKCRP-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2 |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Sulfonate Esters

4-Tert-Butylphenyl p-Toluenesulfonate (C₁₇H₂₀O₃S)

- Structural Features : Replaces the phenyl group in the sulfonate moiety with a methyl-substituted benzene (p-toluenesulfonate). The tert-butyl group remains on the aromatic ring.

- Key Differences: Steric Effects: The methyl group on the sulfonate ring increases steric bulk marginally compared to the unsubstituted phenyl group in the parent compound. Molecular Weight: Higher average mass (304.404 g/mol vs. ~290 g/mol for the parent compound) due to the additional methyl group .

| Property | Phenyl 4-tert-butylbenzenesulfonate | 4-Tert-Butylphenyl p-Toluenesulfonate |

|---|---|---|

| Molecular Formula | C₁₆H₁₈O₃S | C₁₇H₂₀O₃S |

| Average Mass (g/mol) | ~290 | 304.404 |

| Key Substituents | Phenyl, tert-butyl | p-Tolyl, tert-butyl |

| Applications | Polymer stabilizers, surfactants | Chemical synthesis intermediates |

Pestalafuranones (e.g., Pestalafuranone A, C₁₁H₁₄O₃)

For instance:

- Functional Group Differences: Pestalafuranones lack sulfonate groups but feature furanone rings.

- Oxygen Content: Pestalafuranone A (C₁₁H₁₄O₃) has higher oxygen content than sulfonate esters, affecting polarity and solubility in polar solvents .

Functional Analogs: Sulfonamides

4-tert-Butylbenzenesulfonamide Derivatives (e.g., C₁₀H₁₅NO₂S)

- Structural Features : Replace the sulfonate ester (‑SO₃⁻) with a sulfonamide group (‑SO₂NH₂).

- Key Differences: Hydrogen Bonding: Sulfonamides exhibit strong hydrogen-bonding capacity, enhancing solubility in polar solvents compared to sulfonate esters. Bioactivity: Sulfonamide derivatives (e.g., 4-tert-butyl-N-methyl-N-phenylbenzenesulfonamide, C₁₇H₂₁NO₂S) are explored for pharmaceutical applications, including enzyme inhibition and antimicrobial activity .

| Property | This compound | 4-tert-Butylbenzenesulfonamide Derivatives |

|---|---|---|

| Functional Group | Sulfonate ester | Sulfonamide |

| Hydrogen Bonding Capacity | Low | High |

| Bioactivity | Limited | High (e.g., enzyme inhibitors) |

| Synthesis Route | Esterification of sulfonic acids | Amination of sulfonyl chlorides |

4-tert-Butyl-N-methyl-N-phenylbenzenesulfonamide (C₁₇H₂₁NO₂S)

- Structural Features : Incorporates both methyl and phenyl groups on the sulfonamide nitrogen.

- Key Differences :

- Steric Hindrance : The N-methyl and N-phenyl groups create significant steric bulk, reducing reactivity toward electrophiles compared to simpler sulfonamides.

- Synthetic Route : Synthesized via reaction of 4-tert-butylbenzenesulfonyl chloride with N-methylaniline, highlighting the role of sulfonyl chlorides as intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.